BindingDB‑Curated ER Antagonist Activity in MCF7 Cells — A Provisional Benchmark Requiring Structural Re‑Verification
A single BindingDB record (BDBM50276883) associates the target compound with a Ki of 4.30 nM in an ER antagonist assay measuring inhibition of 17β‑estradiol‑induced proliferation in human MCF7 breast cancer cells [1]. The corresponding ChEMBL entry (CHEMBL4175800) lists an identical value. However, the SMILES string stored in this record (Nc1ccc(cc1)-c1cc2ccccc2s1) corresponds to 4‑(benzo[b]thiophen‑2‑yl)aniline, a structurally distinct molecule, indicating a probable database curation error. Until the correct structure–activity mapping is confirmed by the original data generator, this Ki value must be treated as an unvalidated provisional comparator rather than a definitive quantitative differentiation point.
| Evidence Dimension | ER antagonist activity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.30 nM (provisional, structure unconfirmed) |
| Comparator Or Baseline | No validated comparator from the same imidazole‑benzamide series is available |
| Quantified Difference | Not calculable due to structural identity uncertainty |
| Conditions | MCF7 human breast cancer cells; inhibition of 17β‑estradiol‑induced proliferation |
Why This Matters
If independently confirmed, sub‑10 nM ER antagonism would represent a strong differentiation signal versus typical screening‑deck imidazoles that often show micromolar activity; however, procurement teams must verify the correct structural assignment before relying on this data for SAR decisions.
- [1] BindingDB. BDBM50276883 (CHEMBL4175800): Ki = 4.30 nM, ER antagonist activity in MCF7 cells. Accessible via https://bindingdb.org (accessed 2026-04-29). View Source
